![molecular formula C19H14N4OS B2393817 2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene CAS No. 379239-44-8](/img/structure/B2393817.png)

2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

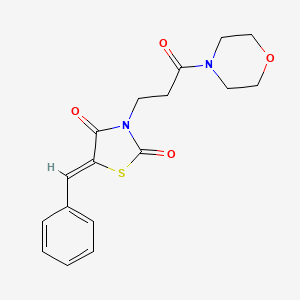

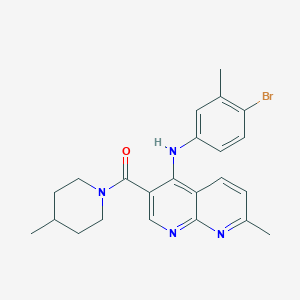

“2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene” is a complex organic compound that involves the fusion of a phenyl-tetrazole moiety with a naphthalene structure. The phenyl-tetrazole part is known to be an effective inhibitor of aluminum corrosion in 1M HCl solution .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A mixture of 1-(2-trifluoromethane phenyl)-5-phenyl-1 H-tetrazole, sodium azide, and tetrachlorosilane in dry acetonitrile was refluxed under dry conditions to give the corresponding tetrazole .Molecular Structure Analysis

The molecular structure of “2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene” is complex. It involves a phenyl-tetrazole moiety and a naphthalene structure. The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazole shows a melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes. These are burst vigorously on exposed to shock, fire, and heat on friction .Aplicaciones Científicas De Investigación

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Eco-friendly Synthesis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Inhibitor of Aluminum Corrosion

1-Phenyl-1H-tetrazole-5-thiol, a related compound, is an effective inhibitor of aluminum corrosion in 1M HCl solution .

Synthesis of Oxacyclic Building Blocks

1-Phenyl-1H-tetrazole-5-thiol has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .

Synthesis of Metalated Tetradecyl Sulfone

1-Phenyl-1H-tetrazole-5-thiol has also been used in the synthesis of metalated tetradecyl sulfone .

Bioisosteres of Carboxylic Acids

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This property allows medicine molecules to penetrate more easily through cell membranes .

Mecanismo De Acción

Target of Action

Tetrazoles, a class of compounds to which “1-naphthalen-2-yl-2-(1-phenyltetrazol-5-yl)sulfanylethanone” belongs, are known to react with acidic materials and strong oxidizers . .

Mode of Action

Tetrazoles are known to undergo reactions with active metals to produce new compounds .

Propiedades

IUPAC Name |

1-naphthalen-2-yl-2-(1-phenyltetrazol-5-yl)sulfanylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4OS/c24-18(16-11-10-14-6-4-5-7-15(14)12-16)13-25-19-20-21-22-23(19)17-8-2-1-3-9-17/h1-12H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKZQBMZAKENSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2393740.png)

![1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid](/img/structure/B2393741.png)

![(Z)-[amino({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate](/img/structure/B2393742.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2393749.png)

![2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2393750.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2393753.png)

![N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2393757.png)